molecular formula C15H20N2O3 B12152576 3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one

3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B12152576
M. Wt: 276.33 g/mol
InChI Key: KBSHKIGSUUVRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its biological activity, and a piperazine moiety, which is commonly found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile.

    Final Coupling: The final step involves coupling the benzofuran core with the piperazine derivative under conditions that promote the formation of the desired carbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor with a similar piperazine moiety.

    Piperazine derivatives: Various pharmaceutical agents containing the piperazine ring.

    Benzofuran derivatives: Compounds with the benzofuran core, known for their biological activity.

Uniqueness

3-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one is unique due to its specific combination of the benzofuran and piperazine moieties, which may confer distinct biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

3-methyl-2-(4-methylpiperazine-1-carbonyl)-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C15H20N2O3/c1-10-13-11(18)4-3-5-12(13)20-14(10)15(19)17-8-6-16(2)7-9-17/h3-9H2,1-2H3

InChI Key

KBSHKIGSUUVRBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.